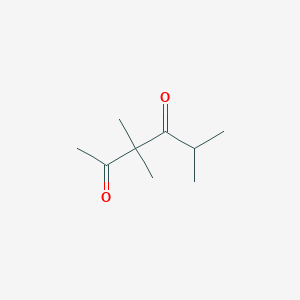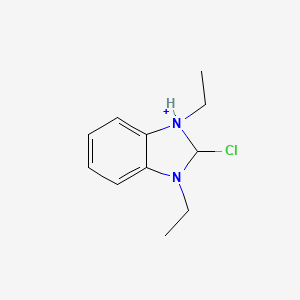
Diethyl 2-formylglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-formylglutarate is an organic compound with the molecular formula C9H14O5 It is a diester derivative of glutaric acid, featuring an aldehyde functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-formylglutarate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with formaldehyde under basic conditions, followed by esterification. Another method includes the oxidation of diethyl 2-hydroxyglutarate using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The purity of the final product is often ensured through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-formylglutarate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products Formed
Oxidation: Diethyl 2-carboxyglutarate
Reduction: Diethyl 2-hydroxyglutarate
Substitution: Various substituted glutarates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Diethyl 2-formylglutarate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of diethyl 2-formylglutarate involves its reactivity with various biological and chemical entities. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The ester groups can undergo hydrolysis to release glutaric acid derivatives, which may participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diester of malonic acid, commonly used in malonic ester synthesis.
Diethyl 2-acetylglutarate: Similar structure but with an acetyl group instead of a formyl group.
Diethyl 2-hydroxyglutarate: Contains a hydroxyl group at the 2-position instead of a formyl group .
Uniqueness
Diethyl 2-formylglutarate is unique due to the presence of both ester and aldehyde functional groups, which provide a versatile platform for various chemical transformations
Propiedades
Número CAS |
50537-71-8 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
diethyl 2-formylpentanedioate |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
STPVTVRFMCGMME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




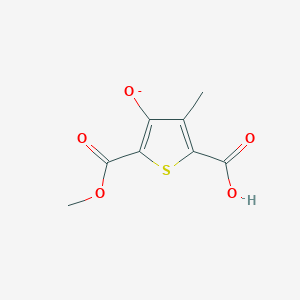
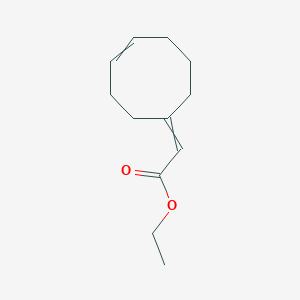
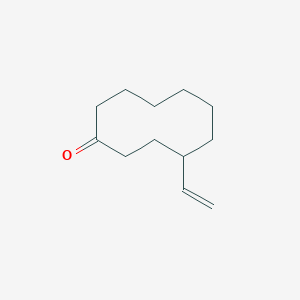
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
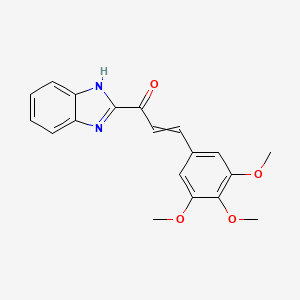

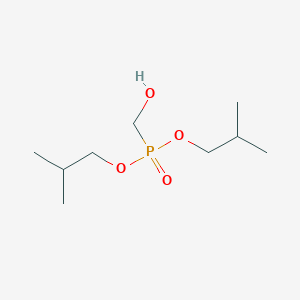
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
